![molecular formula C14H17N3O2 B1451067 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate CAS No. 1217885-74-9](/img/structure/B1451067.png)
methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular weight of 275.31 .
Synthesis Analysis
The synthesis of indole derivatives, such as the one you’re interested in, has been a topic of research in the field of organic chemistry . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Molecular Structure Analysis
The InChI code for this compound is1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3/b15-8+
. This code provides a specific string of characters that represent the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.31 . It is stored at a temperature of 28 C .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . They could potentially be used in the development of new cancer treatments.
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties , making them potentially useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties , potentially making them useful in the treatment of diabetes.
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-5-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-11-10(7-9)12(15-8-17(2)3)13(16-11)14(18)19-4/h5-8,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTADUJDNGJVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=CN(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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